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Compound of Interest

Compound Name:
(2-Bromo-5-

methoxyphenyl)methanamine

Cat. No.: B1593238 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Bromo-5-
methoxyphenyl)methanamine, a key intermediate in pharmaceutical and materials science

research. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for

confirming the molecular structure and purity of the compound, which are fundamental

requirements for its application in further research and development.

Molecular Structure and Spectroscopic Overview
(2-Bromo-5-methoxyphenyl)methanamine possesses a substituted benzene ring with a

bromine atom, a methoxy group, and a methanamine group. This unique arrangement of

functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint

is paramount for quality control and for elucidating reaction mechanisms involving this

compound.

Figure 1: Chemical structure of (2-Bromo-5-methoxyphenyl)methanamine.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the expected ¹H and ¹³C NMR spectra of (2-Bromo-5-
methoxyphenyl)methanamine based on the analysis of structurally similar compounds.[1]

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons

and their neighboring environments.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.35 d 1H Ar-H

~6.80 d 1H Ar-H

~6.65 dd 1H Ar-H

~3.85 s 2H -CH₂NH₂

~3.78 s 3H -OCH₃

~1.60 br s 2H -NH₂

Interpretation of the ¹H NMR Spectrum:

Aromatic Protons: The three aromatic protons are expected to appear as distinct signals due

to their different electronic environments. The proton ortho to the bromine atom is likely to be

the most deshielded and appear as a doublet. The other two protons will also appear as

doublets or a doublet of doublets, with coupling constants typical for ortho and meta

coupling.

Methylene Protons (-CH₂NH₂): The two protons of the aminomethyl group are expected to

resonate as a singlet around 3.85 ppm.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp

singlet at approximately 3.78 ppm.
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Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad

singlet due to quadrupole broadening and exchange with trace amounts of water. The

chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Chemical Shift (δ, ppm) Assignment

~159.0 Ar-C-OCH₃

~141.0 Ar-C-CH₂NH₂

~133.0 Ar-C-H

~115.0 Ar-C-Br

~114.0 Ar-C-H

~113.0 Ar-C-H

~55.5 -OCH₃

~45.0 -CH₂NH₂

Interpretation of the ¹³C NMR Spectrum:

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon

attached to the electron-donating methoxy group will be the most shielded, while the carbon

attached to the bromine atom will be deshielded.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around

55.5 ppm.

Methylene Carbon (-CH₂NH₂): The carbon of the aminomethyl group will be observed at

approximately 45.0 ppm.

Experimental Protocol for NMR Spectroscopy
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Figure 2: A generalized workflow for acquiring NMR spectra.

Sample Preparation: Accurately weigh approximately 10-20 mg of (2-Bromo-5-
methoxyphenyl)methanamine and dissolve it in a suitable deuterated solvent (e.g.,

chloroform-d, methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument

to optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For

¹³C NMR, a proton-decoupled sequence is typically used.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. For the ¹H spectrum, perform integration to determine the relative

number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Wavenumber (cm⁻¹) Intensity Assignment

3380-3250 Medium, Broad N-H stretch (primary amine)

3050-3000 Medium C-H stretch (aromatic)

2950-2850 Medium C-H stretch (aliphatic)

1600, 1480 Strong C=C stretch (aromatic ring)

1240 Strong C-O stretch (aryl ether)

1040 Strong C-N stretch (amine)

780 Strong C-Br stretch

Interpretation of the IR Spectrum:
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N-H Stretch: The presence of a primary amine is indicated by a medium to broad absorption

band in the region of 3380-3250 cm⁻¹.

C-H Stretches: Aromatic C-H stretches are expected in the 3050-3000 cm⁻¹ region, while

aliphatic C-H stretches from the methylene and methoxy groups will appear between 2950

and 2850 cm⁻¹.

C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations at

approximately 1600 and 1480 cm⁻¹.

C-O and C-N Stretches: A strong band around 1240 cm⁻¹ is indicative of the aryl ether C-O

stretch. The C-N stretch of the amine is expected around 1040 cm⁻¹.

C-Br Stretch: The C-Br stretching vibration is typically observed as a strong band in the

fingerprint region, around 780 cm⁻¹.

Experimental Protocol for IR Spectroscopy
Figure 3: A standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Sample Preparation: For a liquid sample, a small drop can be placed directly onto the crystal

of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the

powder is pressed firmly against the ATR crystal.

Background Collection: A background spectrum of the clean, empty ATR crystal is collected

to account for atmospheric and instrumental interferences.

Sample Analysis: The sample spectrum is then collected.

Data Processing: The background is automatically subtracted from the sample spectrum.

The resulting spectrum can be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Reported Mass Spectrometry Data:
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A reported LCMS analysis of (2-Bromo-5-methoxyphenyl)methanamine showed protonated

molecular ion peaks at m/z = 216.9 and 219.0.[2]

m/z Relative Intensity Assignment

216, 218 ~1:1
[M+H]⁺ (isotopic pattern for

one Br atom)

200, 202 Variable [M-NH₂]⁺

186, 188 Variable [M-CH₂NH₂]⁺

107 Variable [M-Br-CH₂NH₂]⁺

Interpretation of the Mass Spectrum:

Molecular Ion Peak: The presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly

equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular

ion peak. For the protonated molecule, this will appear at m/z 216 and 218.

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner.

Common fragmentation pathways include the loss of the amino group (-NH₂) to give

fragments at m/z 200 and 202, and the loss of the aminomethyl group (-CH₂NH₂) resulting in

fragments at m/z 186 and 188. Further fragmentation could involve the loss of the bromine

atom.

Figure 4: Proposed fragmentation pathway for (2-Bromo-5-methoxyphenyl)methanamine in

mass spectrometry.

Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) with a small amount of formic acid to promote protonation.

Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct

infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a

common technique for this type of molecule.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of each ion, and the

resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment

ions.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive characterization of (2-
Bromo-5-methoxyphenyl)methanamine. The combination of NMR, IR, and MS data allows

for unambiguous confirmation of its structure and provides a valuable reference for quality

control and future research. The detailed interpretation and standardized protocols outlined

herein are intended to support researchers in their work with this important chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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